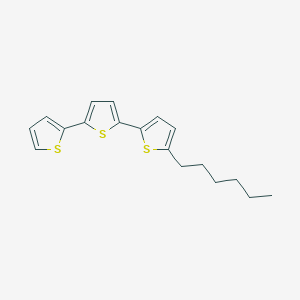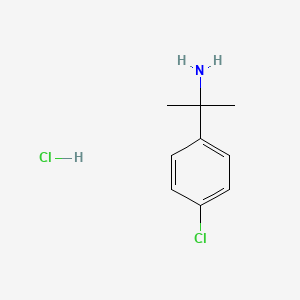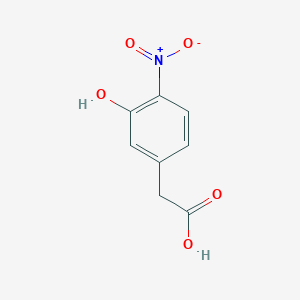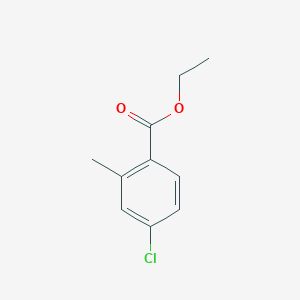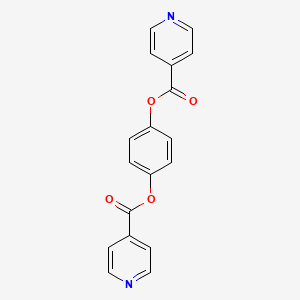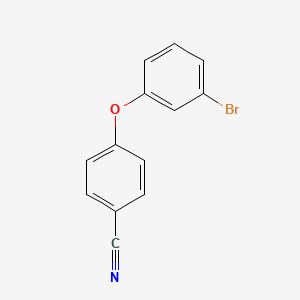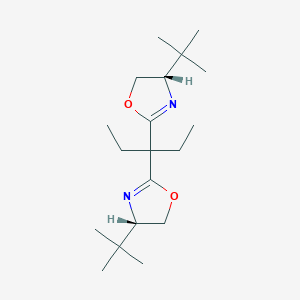![molecular formula C21H16O4 B3177389 5'-Methyl-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid CAS No. 1582811-97-9](/img/structure/B3177389.png)
5'-Methyl-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid
Übersicht
Beschreibung
5’-Methyl-[1,1’:3’,1’‘-terphenyl]-4,4’‘-dicarboxylic acid is an organic compound with the molecular formula C19H16 . It is also known as 5’-methyl-1,1’:3’,1’'-terphenyl . This compound is used as a monomer to synthesize Metal-Organic Framework (MOF) materials .
Molecular Structure Analysis
The molecular structure of 5’-Methyl-[1,1’:3’,1’‘-terphenyl]-4,4’‘-dicarboxylic acid is characterized by a central benzene ring substituted with two phenyl groups and a methyl group . The systematic name for this compound is 5’-Methyl-1,1’:3’,1’'-terphenyl .Physical And Chemical Properties Analysis
5’-Methyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid has an average mass of 244.330 Da . It has a boiling point of 377.5±22.0 °C at 760 mmHg and a flash point of 175.7±16.4 °C . The compound has a density of 1.0±0.1 g/cm3 and a molar volume of 236.3±3.0 cm3 . It has a polar surface area of 0 Å2 and a logP of 6.48 .Wissenschaftliche Forschungsanwendungen
Organic Electronics and Optoelectronics
5’-Methyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid exhibits excellent electronic properties due to its extended π-conjugated system. Researchers have explored its applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Its rigid structure and electron-rich nature make it a promising candidate for efficient charge transport and light emission .
Metal-Organic Frameworks (MOFs) and Coordination Polymers
This compound has been incorporated into MOFs and coordination polymers as a linker. For example, 5’-Methyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid can form robust frameworks with metal ions, creating porous materials with tunable pore sizes. These MOFs find applications in gas storage, separation, and catalysis .
Supramolecular Chemistry and Host-Guest Interactions
The unique shape and functional groups of this compound allow it to participate in host-guest interactions. Researchers have explored its use as a host molecule for encapsulating guest species, such as small molecules or metal ions. These supramolecular assemblies have potential applications in drug delivery, sensing, and molecular recognition .
Materials for Liquid Crystals and Liquid Crystal Displays (LCDs)
The rigid core structure of 5’-Methyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid makes it an interesting building block for liquid crystal materials. It can be incorporated into mesogenic units, leading to liquid crystalline phases with specific optical properties. These materials are relevant for LCDs and other display technologies .
Photophysical Studies and Fluorescence Sensing
Researchers have investigated the photophysical properties of this compound, including its absorption and emission spectra. Its fluorescence behavior can be modulated by environmental factors, making it useful for sensing applications. By functionalizing the carboxylic acid groups, it can selectively detect specific analytes or ions .
Polymer Chemistry and Functional Materials
5’-Methyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid can serve as a monomer for polymer synthesis. When polymerized, it forms conjugated polymers with tailored properties. These polymers find applications in organic semiconductors, sensors, and conductive materials .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
This compound is a novel organic small molecule with a wide range of potential applications in scientific research
Mode of Action
It is a versatile compound that can be used for a variety of purposes, such as in drug delivery, as a catalyst for organic synthesis, and as a fluorescent molecule for imaging . The specific interactions with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
It has been shown to have a number of biological effects, such as anti-inflammatory and anti-cancer properties . The specific pathways and their downstream effects are subjects of ongoing research.
Result of Action
It has been shown to have anti-inflammatory and anti-cancer properties
Eigenschaften
IUPAC Name |
4-[3-(4-carboxyphenyl)-5-methylphenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O4/c1-13-10-18(14-2-6-16(7-3-14)20(22)23)12-19(11-13)15-4-8-17(9-5-15)21(24)25/h2-12H,1H3,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEFXDSIWNENNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Methyl-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





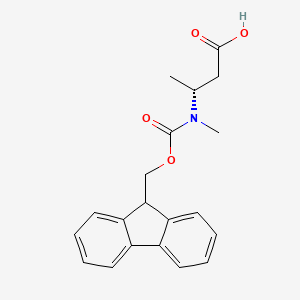

![1-[6-(3-Carboxypyrazol-1-yl)pyridin-2-yl]pyrazole-3-carboxylic acid](/img/structure/B3177325.png)
